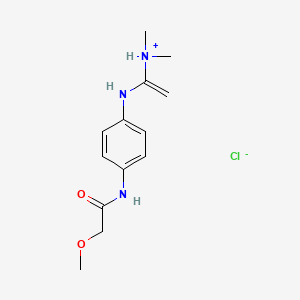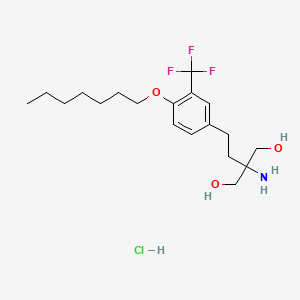
Amiselimod hydrochloride
Overview
Description
Amiselimod hydrochloride is a novel sphingosine 1-phosphate receptor-1 modulator. It is known for its favorable cardiac safety profile compared to other sphingosine 1-phosphate receptor modulators . This compound is primarily used in the treatment of autoimmune diseases, such as chronic colitis and Crohn’s disease .
Scientific Research Applications
Amiselimod hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study sphingosine 1-phosphate receptor modulation.
Biology: Researchers use it to investigate lymphocyte trafficking and immune response regulation.
Industry: The compound’s unique properties make it valuable for developing new therapeutic agents.
Mechanism of Action
Amiselimod hydrochloride acts as a functional antagonist of the sphingosine 1-phosphate receptor on lymphocytes. By inhibiting this receptor, it regulates lymphocyte trafficking and prevents the infiltration of colitogenic Th1 and Th17 cells into the colon. This mechanism helps to inhibit the development of chronic colitis and other autoimmune diseases .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Amiselimod hydrochloride interacts with the S1P1 receptor, a type of sphingosine 1-phosphate receptor . It acts as a functional antagonist, inhibiting the receptor function of the lymphocyte S1P1 receptor . This interaction leads to the sequestration of lymphocytes in the lymph nodes, preventing them from contributing to autoimmune reactions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can almost completely abolish S1P1 receptor expression on CD4+ T cells from mesenteric lymph nodes . This corresponds to a marked decrease in CD4+ T cell count in peripheral blood , indicating that this compound influences cell function by regulating lymphocyte trafficking .
Molecular Mechanism
The molecular mechanism of action of this compound involves its active metabolite, MT-1303 phosphate (MT-1303-P), which exhibits S1P1 receptor agonism . This leads to the functional antagonism of the S1P1 receptor on lymphocytes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For example, oral administration of this compound (0.3 mg/kg) once daily for 3 days to mice almost completely abolished S1P1 receptor expression on CD4+ T cells from mesenteric lymph nodes .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. An oral dose of 0.1 and 0.3 mg/kg this compound administered daily one week after cell transfer inhibited the development of chronic colitis .
Metabolic Pathways
This compound is involved in the sphingosine 1-phosphate metabolic pathway . It interacts with the S1P1 receptor, a key component of this pathway .
Preparation Methods
The synthesis of amiselimod hydrochloride involves multiple steps. The key synthetic route includes the preparation of the active metabolite, MT-1303 phosphate, which exhibits sphingosine 1-phosphate receptor agonism . The industrial production methods for this compound are designed to ensure high purity and yield, although specific details on reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
Amiselimod hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially affecting its efficacy.
Reduction: This reaction can modify the compound’s structure, impacting its interaction with biological targets.
Substitution: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Comparison with Similar Compounds
Amiselimod hydrochloride is compared with other sphingosine 1-phosphate receptor modulators, such as:
Fingolimod: Known for its efficacy but associated with bradycardia.
Siponimod: Similar in function but with different safety profiles.
Ozanimod: Another modulator with distinct pharmacokinetic properties
This compound stands out due to its favorable cardiac safety profile and its potential for treating a broader range of autoimmune diseases .
properties
IUPAC Name |
2-amino-2-[2-[4-heptoxy-3-(trifluoromethyl)phenyl]ethyl]propane-1,3-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30F3NO3.ClH/c1-2-3-4-5-6-11-26-17-8-7-15(12-16(17)19(20,21)22)9-10-18(23,13-24)14-25;/h7-8,12,24-25H,2-6,9-11,13-14,23H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDVJGOVRLHFQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=C(C=C(C=C1)CCC(CO)(CO)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
942398-84-7 | |
| Record name | Amiselimod hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942398847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMISELIMOD HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY898D6RU1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

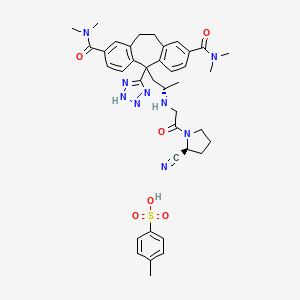

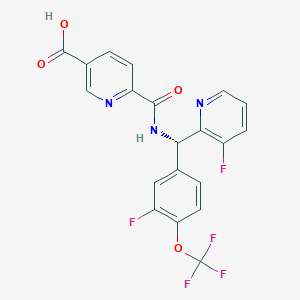

![2-{4-[(2s)-4-[(6-Aminopyridin-3-Yl)sulfonyl]-2-(Prop-1-Yn-1-Yl)piperazin-1-Yl]phenyl}-1,1,1,3,3,3-Hexafluoropropan-2-Ol](/img/structure/B605407.png)
![4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1r)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine](/img/structure/B605409.png)
![(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid](/img/structure/B605415.png)
![1-[4-(3-chloro-5-fluorophenyl)-5-fluoro-2-methoxyphenyl]-N-(1,2-oxazol-3-yl)-2-oxoquinoline-6-sulfonamide](/img/structure/B605416.png)
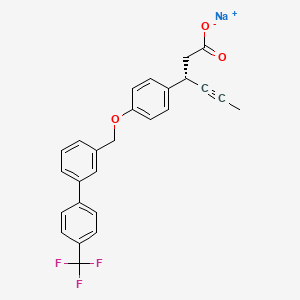

![(5s)-7-(2-Fluoropyridin-3-Yl)-3-[(3-Methyloxetan-3-Yl)ethynyl]spiro[chromeno[2,3-B]pyridine-5,4'-[1,3]oxazol]-2'-Amine](/img/structure/B605420.png)

